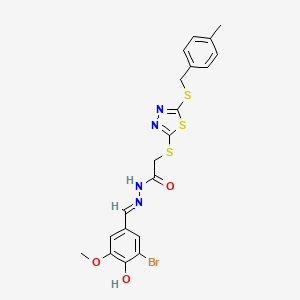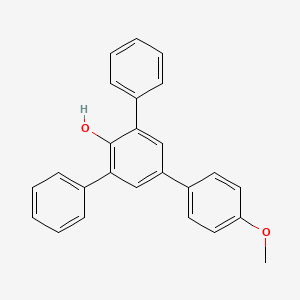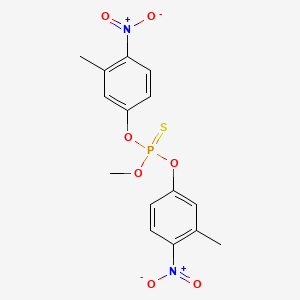![molecular formula C8H11NO2 B11999434 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11999434.png)
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[44]nonane-6-carbonitrile is an organic compound with the molecular formula C8H11NO2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a lactone with a nitrile compound in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spiro compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in the development of new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spiro structure provides rigidity and stability to the molecule. These properties enable the compound to act as a building block in the synthesis of more complex molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane-6-carbonitrile can be compared with other spiro compounds such as:
- 1,4-Dioxaspiro[4.6]undecane
- 1,4-Dioxaspiro[4.5]decane
- 1,4-Dioxa-7-azaspiro[4.4]nonane
These compounds share the spiro structure but differ in the length of the carbon chain or the presence of additional functional groups The uniqueness of 1,4-Dioxaspiro[4
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-9-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7H,1-5H2 |
InChI Key |
IWVIUBAPHHNMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)

![5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B11999368.png)
![Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11999373.png)


![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999399.png)





![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11999442.png)
